![molecular formula C13H14O5 B13045084 Dimethyl chromane-2,6-dicarboxylate](/img/structure/B13045084.png)
Dimethyl chromane-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl chromane-2,6-dicarboxylate is a chemical compound with the molecular formula C13H14O5. . Chromane derivatives are characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl chromane-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of chromane derivatives with dimethyl acetylenedicarboxylate in the presence of a catalyst such as triphenylphosphine. The reaction typically occurs in a solvent like dichloromethane and proceeds through a series of steps including nucleophilic addition and cyclization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl chromane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Dimethyl chromane-2,6-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl chromane-2,6-dicarboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include oxidative stress pathways, inflammatory pathways, and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,6-pyridinedicarboxylate: This compound shares a similar dicarboxylate structure but has a pyridine ring instead of a chromane ring.
Dimethyl 2,6-naphthalenedicarboxylate: Another similar compound with a naphthalene ring system instead of a chromane ring.
Uniqueness: Dimethyl chromane-2,6-dicarboxylate is unique due to its chromane ring system, which imparts distinct chemical and biological properties. The presence of the chromane ring allows for specific interactions with biological targets and contributes to its diverse range of activities .
Eigenschaften
Molekularformel |
C13H14O5 |
---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
dimethyl 3,4-dihydro-2H-chromene-2,6-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3 |
InChI-Schlüssel |
QTTIVWUGHUNTQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.